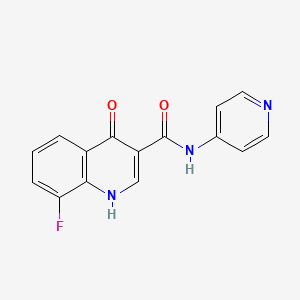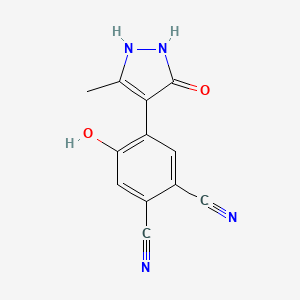
8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a pyridinyl group attached to the nitrogen atom at the 4th position of the quinoline ring. The carboxamide group is located at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxylation: The hydroxyl group at the 4th position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Pyridinyl Group Introduction: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the quinoline ring reacts with 4-chloropyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3rd position, which can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
反応の種類
酸化: 4位におけるヒドロキシル基は、酸化されてキノン誘導体を形成できます。
還元: カルボキサミド基は、水素化リチウムアルミニウムなどの還元剤を用いてアミンに還元できます。
置換: 8位におけるフッ素原子は、適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムは一般的な還元剤です。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 使用する求核剤に応じて、様々な置換キノリン誘導体。
4. 科学研究における用途
化学
化学において、8-フルオロ-4-ヒドロキシ-N-(ピリジン-4-イル)キノリン-3-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、様々な化学反応の探求と新しい合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は生物活性分子の可能性について研究されています。キノリン誘導体は、その抗菌作用、抗ウイルス作用、抗がん作用で知られています。この化合物は、同様の活性について調査される可能性があります。
医学
医学において、8-フルオロ-4-ヒドロキシ-N-(ピリジン-4-イル)キノリン-3-カルボキサミドは、潜在的な治療薬として探求される可能性があります。その構造的特徴は、酵素や受容体などの生物学的標的に相互作用する可能性を示唆しており、薬物開発の候補になります。
産業
産業セクターでは、この化合物は、新素材の開発や医薬品および農薬の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, 8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
8-フルオロ-4-ヒドロキシ-N-(ピリジン-4-イル)キノリン-3-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。一般的に、キノリン誘導体は、酵素または受容体に相互作用し、その活性を阻害したり、その機能を調節したりすることで効果を発揮します。フッ素原子とヒドロキシル基は、標的への結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
8-フルオロキノリン-3-カルボキサミド: ヒドロキシル基とピリジニル基がありません。
4-ヒドロキシキノリン-3-カルボキサミド: フッ素原子とピリジニル基がありません。
N-(ピリジン-4-イル)キノリン-3-カルボキサミド: フッ素原子とヒドロキシル基がありません。
独自性
8-フルオロ-4-ヒドロキシ-N-(ピリジン-4-イル)キノリン-3-カルボキサミドは、キノリン骨格にフッ素原子、ヒドロキシル基、ピリジニル基が組み合わされているため、ユニークです。これらの官能基の組み合わせは、独自の生物活性と化学反応性を与える可能性があり、研究開発のための貴重な化合物になります。
特性
分子式 |
C15H10FN3O2 |
|---|---|
分子量 |
283.26 g/mol |
IUPAC名 |
8-fluoro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-3-1-2-10-13(12)18-8-11(14(10)20)15(21)19-9-4-6-17-7-5-9/h1-8H,(H,18,20)(H,17,19,21) |
InChIキー |
COOLMYCEKCHOSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)

![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
